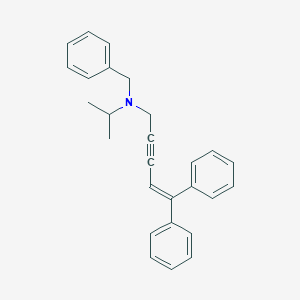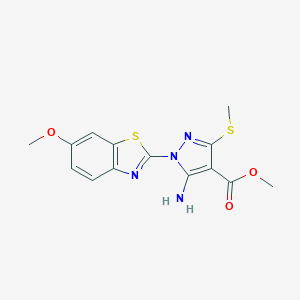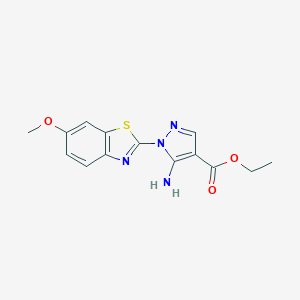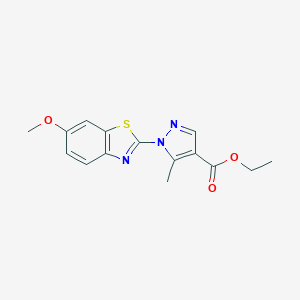![molecular formula C12H12N4O2S B286690 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286690.png)
6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as MMPTT, is a synthetic compound that belongs to the family of triazolo-thiadiazoles. It has been found to possess potential therapeutic properties and has been the subject of scientific research in recent years.
Wirkmechanismus
The exact mechanism of action of 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may exert its therapeutic effects through the modulation of the GABAergic system. GABA is an inhibitory neurotransmitter that plays a key role in the regulation of neuronal excitability. 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to enhance GABAergic neurotransmission, which may contribute to its anticonvulsant and anxiolytic properties.
Biochemical and Physiological Effects:
6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit a range of biochemical and physiological effects. It has been reported to increase GABA levels in the brain, which may contribute to its anticonvulsant and anxiolytic properties. Additionally, 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to reduce oxidative stress and inflammation, which may contribute to its neuroprotective properties. 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to modulate the levels of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its antidepressant properties.
Vorteile Und Einschränkungen Für Laborexperimente
6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. Additionally, 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit potent therapeutic properties in animal models, which makes it a promising candidate for further research. However, there are also some limitations associated with 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. It has not yet been tested in human clinical trials, and its safety and efficacy in humans are not yet known. Additionally, the exact mechanism of action of 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, which may make it difficult to develop targeted therapies based on its properties.
Zukünftige Richtungen
There are several future directions for research on 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to investigate its potential use in the treatment of neurological disorders, such as epilepsy, anxiety, and depression. Additionally, further research is needed to fully understand the mechanism of action of 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and to develop targeted therapies based on its properties. Another potential direction is to investigate the safety and efficacy of 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in humans, which may require the conduct of clinical trials. Overall, 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound that has the potential to contribute to the development of new therapies for neurological disorders.
Synthesemethoden
The synthesis of 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid to form 4-methoxybenzaldehyde thiosemicarbazone. This intermediate is then reacted with 2-bromoacetaldehyde dimethyl acetal in the presence of potassium carbonate to form the final product, 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The synthesis method has been reported in the scientific literature and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been the subject of scientific research due to its potential therapeutic properties. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant activities in animal models. Additionally, 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to possess neuroprotective and anti-inflammatory properties. The scientific research on 6-(Methoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has primarily focused on its potential use in the treatment of neurological disorders, such as epilepsy, anxiety, and depression.
Eigenschaften
Molekularformel |
C12H12N4O2S |
|---|---|
Molekulargewicht |
276.32 g/mol |
IUPAC-Name |
6-(methoxymethyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H12N4O2S/c1-17-7-10-15-16-11(13-14-12(16)19-10)8-3-5-9(18-2)6-4-8/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
KEQZEKIJLGFLLT-UHFFFAOYSA-N |
SMILES |
COCC1=NN2C(=NN=C2S1)C3=CC=C(C=C3)OC |
Kanonische SMILES |
COCC1=NN2C(=NN=C2S1)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[1,1'-biphenyl]-4-yl-N-(4-ethoxyphenyl)acetamide](/img/structure/B286615.png)









![1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B286641.png)
